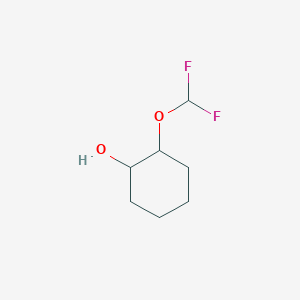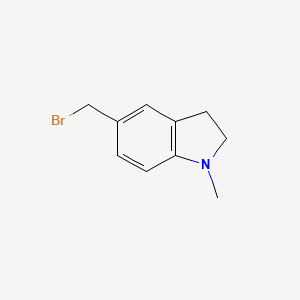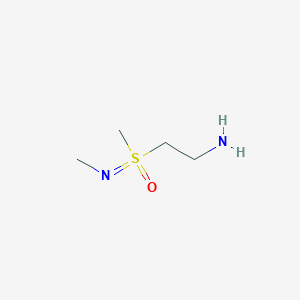
(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone is a compound that features a unique combination of functional groups, including an aminoethyl group, a methyl group, and a methylimino group attached to a lambda6-sulfanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an amine source under controlled conditions. For example, the reaction of a sulfanone derivative with (2-aminoethyl)methylamine in the presence of a catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The aminoethyl and methylimino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with reactions conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biomolecules, making it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which (2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets. These interactions can modulate the activity of enzymes, alter receptor signaling pathways, and affect gene expression.
類似化合物との比較
Similar Compounds
(2-Aminoethyl)methylsulfone: This compound shares the aminoethyl and methyl groups but lacks the methylimino group.
(2-Aminoethyl)(methyl)thioether: Similar to (2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone, but with a thioether linkage instead of a sulfanone core.
(2-Aminoethyl)(methyl)amine: Contains the aminoethyl and methyl groups but lacks the sulfanone core.
Uniqueness
This compound is unique due to the presence of the lambda6-sulfanone core, which imparts distinct chemical and physical properties. This core structure allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications.
特性
CAS番号 |
1936175-88-0 |
|---|---|
分子式 |
C4H12N2OS |
分子量 |
136.22 g/mol |
IUPAC名 |
2-(N,S-dimethylsulfonimidoyl)ethanamine |
InChI |
InChI=1S/C4H12N2OS/c1-6-8(2,7)4-3-5/h3-5H2,1-2H3 |
InChIキー |
COUXYPTWCPNSJX-UHFFFAOYSA-N |
正規SMILES |
CN=S(=O)(C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
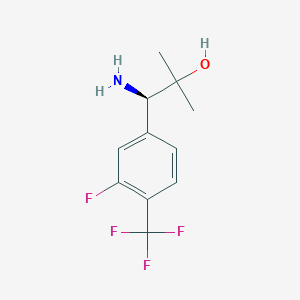
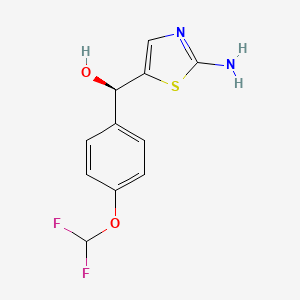



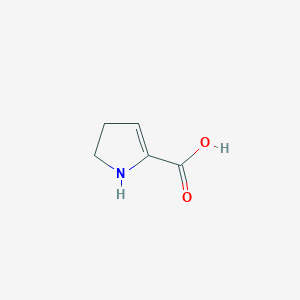
![Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B13341674.png)
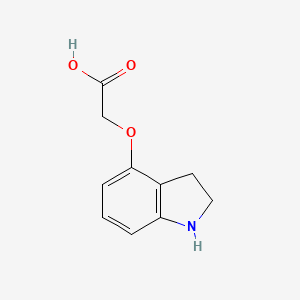
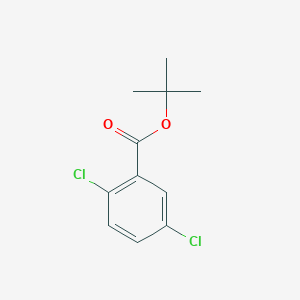
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13341693.png)
